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Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565 cadaverine for
single-molecule detection techniques. This document outlines the exceptional photophysical
properties of ATTO 565, detailed protocols for enzymatic labeling of proteins, and specific
applications in single-molecule FRET (smFRET) and single-molecule pull-down (SiMPull)
assays.

Introduction to ATTO 565 Cadaverine

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high
fluorescence quantum yield, and remarkable photostability, making it an ideal candidate for
single-molecule studies.[1][2][3][4] The cadaverine derivative of ATTO 565 possesses a primary
amine, enabling its covalent attachment to biomolecules through enzymatic or chemical means.
[4] This specific functionality makes it a versatile tool for site-specific labeling of proteins,
particularly for investigating protein-protein interactions and conformational changes at the
single-molecule level.

Photophysical Properties of ATTO 565

The selection of a fluorophore is critical for the success of single-molecule experiments. ATTO
565 exhibits photophysical properties that are highly advantageous for minimizing
photobleaching and maximizing signal-to-noise ratios.[3][5]
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Property Value Reference(s)
Absorption Maximum (A_abs ) 564 nm [4]
Emission Maximum (A_em_) 590 nm [4]
Molar Extinction Coefficient
1.2 X 10"5" MA-11A ecmM-11 [4]
(e_max )
Fluorescence Quantum Yield
90% [4]
(P_F)
Fluorescence Lifetime (1_fl ) 4.0 ns [4]

Enzymatic Labeling of Proteins with ATTO 565

Cadaverine

A key advantage of ATTO 565 cadaverine is its suitability for enzymatic labeling using

transglutaminase (TGase).[6][7][8][9] This method allows for the site-specific incorporation of

the dye into proteins containing a TGase recognition sequence (Q-tag), offering a high degree

of control over the labeling stoichiometry.[8][9][10]

Protocol: Transglutaminase-Mediated Labeling of a Q-

tagged Protein

This protocol describes the enzymatic labeling of a protein containing a glutamine-bearing

recognition tag (Q-tag) with ATTO 565 cadaverine.

Materials:

Q-tagged protein of interest

ATTO 565 cadaverine

Microbial transglutaminase (bTG or similar)

Labeling buffer (e.g., 1200 mM Tris-HCI, pH 7.5)
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Reducing agent (e.g., DTT or TCEP)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation: Purify the Q-tagged protein to a high degree of homogeneity. Ensure the
protein is in a buffer compatible with TGase activity and free of primary amines.

Reaction Setup: In a microcentrifuge tube, combine the Q-tagged protein (e.g., to a final
concentration of 10 uM), ATTO 565 cadaverine (e.g., 100 uM), and TGase (e.g., 0.5 units).
The optimal ratios may need to be determined empirically.

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at
4°C.

Quenching (Optional): The reaction can be stopped by adding a competitive amine substrate
or by heat inactivation of the enzyme.

Purification: Remove unreacted ATTO 565 cadaverine and the TGase enzyme by size-
exclusion chromatography.

Characterization: Confirm successful labeling and determine the labeling efficiency using UV-
Vis spectroscopy and SDS-PAGE analysis with fluorescence imaging.

Single-Molecule FRET (smFRET) Applications

SMFRET is a powerful technique for probing conformational dynamics and intermolecular

interactions.[11] ATTO 565 can serve as an excellent FRET acceptor when paired with a
suitable donor dye (e.g., ATTO 488).

Experimental Workflow for smFRET Studies of Protein-
Protein Interactions

The following diagram illustrates a typical workflow for an sSmFRET experiment to study the

interaction between two proteins, Protein A and Protein B.
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SmMFRET experimental workflow.

Single-Molecule Pull-Down (SIMPull) Assays

The SiMPull assay combines immunoprecipitation with single-molecule fluorescence
microscopy to study protein complexes directly from cell lysates.[1][12][13][14][15] This
technique allows for the quantification of protein-protein interactions and the determination of
complex stoichiometry under near-physiological conditions.

Protocol: SiMPull of a Protein Complex
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This protocol outlines the steps for pulling down a protein of interest and its binding partners
from a cell lysate for single-molecule imaging.

Materials:
o Cell lysate containing the protein of interest
» Antibody specific to the protein of interest (bait)
o ATTO 565 cadaverine-labeled secondary antibody or protein for detection (prey)
» PEG-passivated microscope slides
 Biotinylated secondary antibody and streptavidin
e TIRF microscope
Procedure:
o Surface Preparation: Prepare a PEG-passivated flow chamber on a microscope slide.
e Antibody Immobilization:
o Incubate the chamber with streptavidin.
o Add a biotinylated secondary antibody.
o Introduce the primary antibody against the bait protein.
e Pull-Down:

o Introduce the cell lysate into the chamber and incubate to allow the capture of the bait
protein and its interacting partners.

o Wash thoroughly to remove unbound proteins.

o Fluorescent Labeling:
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o Introduce the ATTO 565-labeled detection reagent (e.qg., a fluorescently labeled antibody
against the prey protein).

o Wash to remove unbound detection reagent.
e Imaging:

o Image the surface using a TIRF microscope. Individual fluorescent spots correspond to
single pulled-down complexes.

o Data Analysis:
o Count the number of fluorescent spots to quantify the amount of pulled-down complex.

o Analyze the photobleaching steps of individual spots to determine the stoichiometry of the
fluorescently labeled component.

Signaling Pathway Example: Cdc42/WASP Interaction

The interaction between the small GTPase Cdc42 and the Wiskott-Aldrich syndrome protein
(WASP) is a crucial step in the regulation of the actin cytoskeleton.[16][17][18] This interaction
can be studied at the single-molecule level using SiMPull to investigate the assembly of the
signaling complex.
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Data Presentation

Quantitative data from single-molecule experiments are essential for robust conclusions. The
following table provides a template for summarizing key parameters from single-molecule

fluorescence traces.
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Typical Value Range for

Parameter Description
ATTO 565

The ratio of the fluorescence
) ) ) signal intensity to the standard o
Signal-to-Noise Ratio (SNR) o > 5 (application dependent)
deviation of the background

noise.

The duration a molecule
On-Time (tT_on_) remains in the fluorescent "on"  Milliseconds to seconds

state before blinking off.

The duration a molecule
] remains in the non-fluorescent o
Off-Time (t_off_) ] Milliseconds to seconds
"off" state before returning to

the "on" state.

The time until a molecule
Photobleaching Lifetime irreversibly loses its Seconds to minutes

fluorescence.

Conclusion

ATTO 565 cadaverine is a high-performance fluorescent probe for single-molecule detection.
Its excellent photophysical properties and suitability for site-specific enzymatic labeling make it
a powerful tool for researchers in cell biology and drug discovery. The protocols and application
examples provided here offer a starting point for the design and execution of sophisticated
single-molecule experiments to unravel complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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